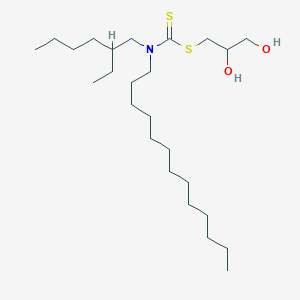
2,3-Dihydroxypropyl (2-ethylhexyl)tridecylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl (2-ethylhexyl)tridecylcarbamodithioate is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl (2-ethylhexyl)tridecylcarbamodithioate typically involves the reaction of 2,3-dihydroxypropyl derivatives with carbamodithioic acid derivatives. The reaction conditions often include controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to produce the compound in bulk. The process is optimized to ensure efficiency and cost-effectiveness while maintaining the quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropyl (2-ethylhexyl)tridecylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce corresponding oxides, while reduction may yield alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl (2-ethylhexyl)tridecylcarbamodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies due to its reactivity with biological molecules.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,3-Dihydroxypropyl (2-ethylhexyl)tridecylcarbamodithioate exerts its effects involves its interaction with specific molecular targets and pathways. It may act as a catalyst or inhibitor in various biochemical processes, depending on its concentration and the specific conditions of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydroxypropyl acrylate
- 2,3-Dihydroxypropyl 2-propenoate
- Glycerol 1-acrylate
Uniqueness
2,3-Dihydroxypropyl (2-ethylhexyl)tridecylcarbamodithioate is unique due to its specific structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial.
Propiedades
Número CAS |
831198-62-0 |
|---|---|
Fórmula molecular |
C25H51NO2S2 |
Peso molecular |
461.8 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl N-(2-ethylhexyl)-N-tridecylcarbamodithioate |
InChI |
InChI=1S/C25H51NO2S2/c1-4-7-9-10-11-12-13-14-15-16-17-19-26(20-23(6-3)18-8-5-2)25(29)30-22-24(28)21-27/h23-24,27-28H,4-22H2,1-3H3 |
Clave InChI |
JTKRLTMTPABBEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCN(CC(CC)CCCC)C(=S)SCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


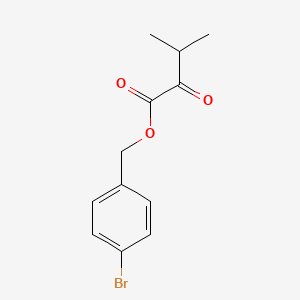
![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)
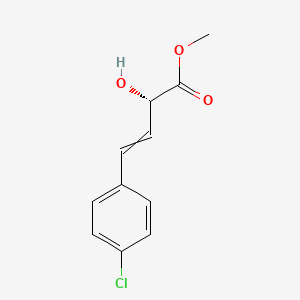
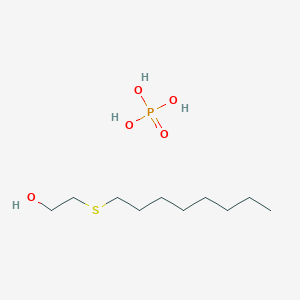
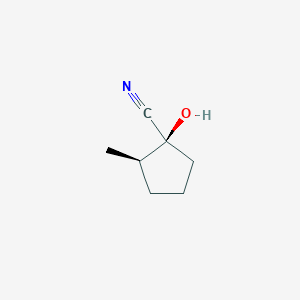

![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)
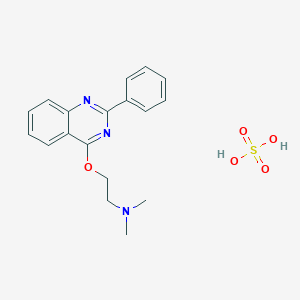
![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)
![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)
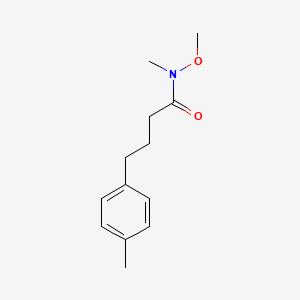
![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
